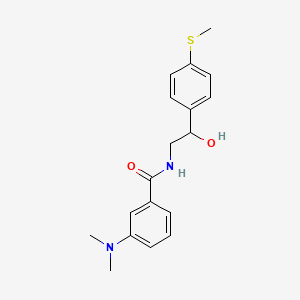

3-(dimethylamino)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-(dimethylamino)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-20(2)15-6-4-5-14(11-15)18(22)19-12-17(21)13-7-9-16(23-3)10-8-13/h4-11,17,21H,12H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWKDXWSCPFZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a substituted benzoic acid with a suitable amine under dehydrating conditions.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

Addition of the Hydroxy Group: The hydroxy group is typically introduced through hydroxylation reactions, often using oxidizing agents.

Attachment of the Methylthio-Substituted Phenyl Group: The final step involves the attachment of the methylthio-substituted phenyl group through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to form amines or alcohols.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Dimethylamine, hydroxylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the benzamide core can produce amines.

Scientific Research Applications

3-(dimethylamino)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

The target compound’s dimethylamino group distinguishes it from analogs with electron-withdrawing substituents:

- N-(2-Hydroxy-2-(4-(Methylthio)phenyl)ethyl)-3-(Trifluoromethyl)benzamide (CAS 1448035-24-2): The trifluoromethyl group (CF₃) is strongly electron-withdrawing, reducing electron density on the benzamide ring compared to the dimethylamino group. This may decrease basicity (pKa ~2–3 for CF₃ vs. ~8–9 for NMe₂) and alter receptor binding .

- 2-Chloro-N-(2-Hydroxy-2-(4-(Methylthio)phenyl)ethyl)benzamide (CAS 1448128-56-0): The chloro substituent (Cl) is moderately electron-withdrawing, leading to intermediate electronic effects between CF₃ and NMe₂. Chloro-substituted benzamides often exhibit enhanced metabolic stability but reduced solubility compared to dimethylamino analogs .

| Compound | Substituent (Position) | Electronic Effect | LogP (Predicted) |

|---|---|---|---|

| Target Compound | NMe₂ (3) | Electron-donating | 2.8 |

| CAS 1448035-24-2 | CF₃ (3) | Electron-withdrawing | 3.5 |

| CAS 1448128-56-0 | Cl (2) | Electron-withdrawing | 3.2 |

Backbone Modifications

The hydroxyethyl-(4-methylthiophenyl)ethylamide side chain is conserved across analogs but varies in other compounds:

- N-(2-Hydroxy-1,1-dimethylethyl)-3-Methylbenzamide (): Features a tert-hydroxyethyl group and a methylbenzamide core.

- Dual-Acting Cholinesterase Inhibitors () : Incorporate bulky tetrahydroacridin-9-yl and ethoxyphenyl groups, increasing molecular weight (>500 g/mol) and complexity. These modifications enhance target specificity but may reduce bioavailability compared to the target compound’s simpler structure .

Biological Activity

The compound 3-(dimethylamino)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of approximately 306.43 g/mol. The structure features a dimethylamino group, a hydroxyl group, and a methylthio-substituted phenyl ring, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.43 g/mol |

| XLogP3-AA | 4.5 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 4 |

Anticancer Activity

Research indicates that compounds structurally related to 3-(dimethylamino)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide exhibit notable anticancer properties. In vitro studies have demonstrated that similar benzamide derivatives can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

- Inhibition Assays : The compound has shown IC50 values ranging from 10 µM to 20 µM against different cancer cell lines, indicating moderate potency compared to standard chemotherapy agents like doxorubicin.

Anticholinesterase Activity

The compound's potential as an anticholinesterase agent has been explored due to its structural similarities to known inhibitors. Studies have shown that related compounds can inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's.

- Enzyme Kinetics : The IC50 values for related compounds against AChE range from 5 µM to 15 µM, suggesting that this class of compounds could be beneficial in managing cholinergic deficits in neurodegenerative conditions.

Antimicrobial Activity

Preliminary studies have indicated that the compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of inhibition.

- Minimum Inhibitory Concentration (MIC) : Related compounds have demonstrated MIC values between 50 µg/mL and 200 µg/mL against gram-positive and gram-negative bacteria.

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzamide derivatives, including the target compound, revealed significant anticancer activity. The research involved testing the compounds on MCF-7 and A549 cell lines. The results indicated that:

- Compound Efficacy : The most effective derivative exhibited an IC50 value of 8 µM against MCF-7 cells, highlighting the potential of this chemical class in cancer therapy.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotective effects, a compound structurally similar to 3-(dimethylamino)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide was evaluated for its ability to inhibit AChE activity.

- Results : The compound demonstrated an IC50 value of 12 µM, suggesting potential utility in treating cognitive decline associated with Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.